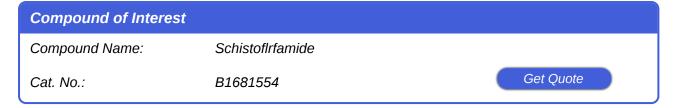


A Meta-Analysis of Aspirin for Primary Cardiovascular Disease Prevention

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a meta-analysis of research into the use of aspirin for the primary prevention of cardiovascular disease (CVD). It synthesizes data from major randomized controlled trials (RCTs) to compare the efficacy and safety of aspirin against placebo, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary: Efficacy and Safety Outcomes

The following tables summarize quantitative data from multiple meta-analyses of RCTs investigating aspirin for primary CVD prevention. The data compare key cardiovascular outcomes and major bleeding risks between aspirin and placebo/no-aspirin groups.

Table 1: Efficacy of Aspirin in Primary Prevention of Cardiovascular Events



Outcome	Aspirin Group	Control Group	Relative Risk (RR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	Citation(s)
Composite Cardiovascul ar Outcome*	57.1 per 10,000 participant- years	61.4 per 10,000 participant- years	HR 0.89	0.84 - 0.95	[1]
Myocardial Infarction (MI)	-	-	RR 0.84	0.75 - 0.94	[2]
All-Cause Mortality	-	-	RR 0.98	0.93 - 1.02	[3]
Ischemic Stroke	-	-	RR 0.84	0.76 - 0.93	[4]

^{*}Composite outcome includes cardiovascular mortality, nonfatal myocardial infarction, and nonfatal stroke.[1]

Table 2: Safety Profile of Aspirin in Primary Prevention - Bleeding Risks

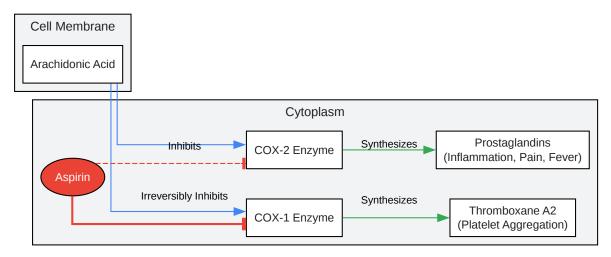


Outcome	Aspirin Group	Control Group	Relative Risk (RR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	Citation(s)
Major Bleeding	23.1 per 10,000 participant- years	16.4 per 10,000 participant- years	HR 1.43	1.30 - 1.56	
Major Gastrointestin al (GI) Bleeding	-	-	OR 1.58	1.29 - 1.95	
Intracranial Hemorrhage	-	-	RR 1.33	1.13 - 1.58	•
Hemorrhagic Stroke	-	-	RR 1.25	1.01 - 1.54	

Mechanism of Action: COX Enzyme Inhibition

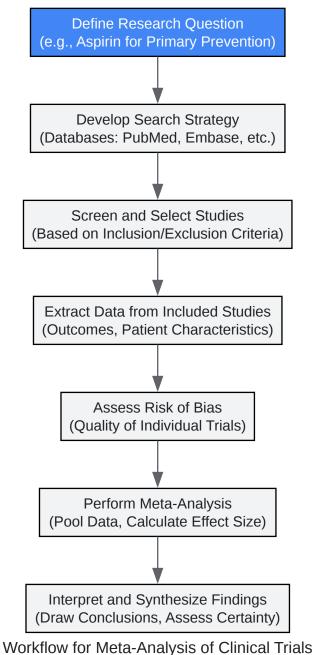
Aspirin's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By acetylating a serine residue in the active site of these enzymes, aspirin blocks the conversion of arachidonic acid into prostaglandins and thromboxanes. The inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent promoter of platelet aggregation. This antiplatelet effect is long-lasting, persisting for the entire lifespan of the platelet (7-10 days), which underlies aspirin's utility in preventing thrombotic cardiovascular events.





Aspirin's Inhibition of the COX Pathway





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- To cite this document: BenchChem. [A Meta-Analysis of Aspirin for Primary Cardiovascular Disease Prevention]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681554#meta-analysis-of-compound-name-research]

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